N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
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Overview
Description
N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. Common synthetic routes include:
Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Functionalization: The indole nucleus is then functionalized with various substituents, including the piperazine and benzyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions include oxindole derivatives, reduced alcohols, and various substituted indole compounds .
Scientific Research Applications
N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole moiety.
Oxindole: An oxidized derivative of indole
Uniqueness
N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is unique due to its specific functional groups and the combination of indole and piperazine moieties, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H26N4O3 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-benzyl-4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C24H26N4O3/c29-22(26-16-18-6-2-1-3-7-18)10-11-23(30)27-12-14-28(15-13-27)24(31)20-17-25-21-9-5-4-8-19(20)21/h1-9,17,25H,10-16H2,(H,26,29) |
InChI Key |
BNOAKARILMLNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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